Cas no 936728-01-7 (1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid)

1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
- 936728-01-7
- SCHEMBL1466204
- EN300-1983154
-
- Inchi: 1S/C11H11ClO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
- InChI Key: HMAIOQOQPGCPKW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)C1(C(=O)O)CC1
Computed Properties
- Exact Mass: 226.0396719g/mol
- Monoisotopic Mass: 226.0396719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2.3
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983154-2.5g |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid |
936728-01-7 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
1PlusChem | 1P028KUS-250mg |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 250mg |
$664.00 | 2024-04-20 | |
Aaron | AR028L34-250mg |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 250mg |
$695.00 | 2025-02-16 | |
1PlusChem | 1P028KUS-5g |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 5g |
$3595.00 | 2024-04-20 | |
1PlusChem | 1P028KUS-500mg |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 500mg |
$1012.00 | 2024-04-20 | |
Aaron | AR028L34-2.5g |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 2.5g |
$2681.00 | 2025-02-16 | |
1PlusChem | 1P028KUS-2.5g |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 2.5g |
$2449.00 | 2024-04-20 | |
1PlusChem | 1P028KUS-10g |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 10g |
$5298.00 | 2024-04-20 | |
1PlusChem | 1P028KUS-100mg |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylicacid |
936728-01-7 | 95% | 100mg |
$485.00 | 2024-04-20 | |
Enamine | EN300-1983154-0.25g |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid |
936728-01-7 | 95% | 0.25g |
$487.0 | 2023-09-16 |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction to 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 936728-01-7)
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 936728-01-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural properties and potential biological activities. The presence of both chloro and methoxy substituents on the aromatic ring introduces a level of electronic and steric diversity, making this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring attached to a phenyl group, which is further functionalized with a chloro substituent at the para position and a methoxy group at the meta position. This specific arrangement of substituents can influence the compound's reactivity, solubility, and interaction with biological targets. The cyclopropane moiety, in particular, is known for its strained three-membered ring structure, which can enhance binding affinity to certain enzymes or receptors due to its rigid conformation.
In recent years, there has been growing interest in cyclopropanecarboxylic acids as pharmacophores due to their ability to modulate various biological pathways. Studies have shown that compounds containing this motif can exhibit a range of activities, including anti-inflammatory, analgesic, and anticancer properties. The chloro and methoxy groups in 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid may play critical roles in determining its biological profile by influencing electronic distribution and hydrogen bonding capabilities.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The carboxylic acid functionality at the cyclopropane ring provides a versatile handle for further chemical modifications, allowing researchers to explore novel derivatives with enhanced pharmacological properties. This flexibility has made 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid a valuable asset in synthetic chemistry and drug design.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid for potential biological activity. Molecular docking studies have suggested that this molecule may interact with various targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. These predictions highlight the compound's potential as a lead compound for further medicinal chemistry optimization.
The synthesis of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid presents unique challenges due to the strained nature of the cyclopropane ring. However, recent methodologies have improved the efficiency and yield of its preparation, making it more accessible for research purposes. Techniques such as transition metal-catalyzed cyclizations and palladium-mediated cross-coupling reactions have been particularly useful in constructing the desired structure with high precision.
From a regulatory perspective, 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 936728-01-7) is subject to standard chemical safety protocols, ensuring that its handling and storage are conducted under appropriate conditions. While it does not fall under any specific hazardous or controlled substance classifications, researchers are advised to follow good laboratory practices to minimize any potential risks associated with its use.
The pharmaceutical industry continues to explore novel molecular architectures to address unmet medical needs. Compounds like 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid represent an important class of scaffolds that could lead to breakthroughs in therapeutic intervention. As research progresses, it is expected that more derivatives will be synthesized and evaluated for their efficacy and safety profiles.
In conclusion, 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 936728-01-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features makes it an attractive candidate for further exploration in drug discovery. With ongoing advancements in synthetic methods and computational biology, this molecule is poised to contribute to the development of new treatments for various diseases.
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